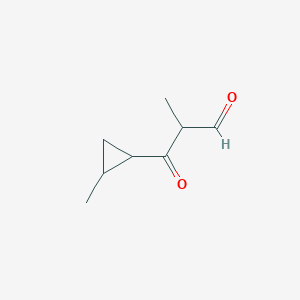

2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal

Description

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2-methyl-3-(2-methylcyclopropyl)-3-oxopropanal |

InChI |

InChI=1S/C8H12O2/c1-5-3-7(5)8(10)6(2)4-9/h4-7H,3H2,1-2H3 |

InChI Key |

YMELBVJMIMGDIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C(=O)C(C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopropylcarbinol with an oxidizing agent to form the corresponding aldehyde. Another method includes the use of Grignard reagents, where 2-methylcyclopropylmagnesium bromide reacts with an appropriate aldehyde or ketone to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using catalysts and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The cyclopropyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens and organometallic compounds are used under controlled conditions to achieve substitution reactions.

Major Products Formed

Oxidation: 2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanoic acid.

Reduction: 2-Methyl-3-(2-methylcyclopropyl)-3-hydroxypropanal.

Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Intermediates

2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal can serve as an intermediate in the synthesis of various organic compounds. Its unique functional groups allow for further transformations that can lead to the development of more complex molecules. For instance, it can participate in reactions with nucleophiles to form new carbon-carbon bonds, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Reactivity Studies

Research has indicated that this compound can undergo various chemical reactions, such as aldol reactions and Michael additions, which are essential in constructing larger molecular frameworks. These reactions are particularly useful in synthesizing biologically active compounds .

Potential Drug Development

Due to its structural characteristics, this compound has been investigated for its potential as a precursor for drug development. Its derivatives may exhibit biological activities that could be harnessed for therapeutic purposes. For example, modifications to the carbon skeleton could yield compounds with improved efficacy against specific diseases or conditions .

Case Studies

Several studies have explored the biological activity of related compounds derived from similar structures. For instance, cyclopropyl-containing compounds have been noted for their effectiveness as anti-inflammatory agents and modulators of nuclear receptors involved in metabolic processes . These insights suggest that this compound could lead to similar discoveries.

Cosmetic Applications

The compound's properties make it suitable for use in cosmetic formulations. Its ability to act as a skin conditioning agent could enhance the texture and moisturizing properties of creams and lotions. Moreover, its stability under various conditions makes it an attractive candidate for incorporation into personal care products .

Formulation Studies

Research into cosmetic formulations has highlighted the importance of ingredient interactions and stability. The use of this compound within formulations could be optimized through experimental design techniques to evaluate its effects on sensory attributes and overall product performance .

Summary of Applications

| Application Area | Key Points |

|---|---|

| Organic Synthesis | - Acts as a synthetic intermediate; enables carbon-carbon bond formation |

| Pharmaceutical | - Potential precursor for drug development; related compounds show bioactivity |

| Cosmetic Formulations | - Enhances texture and moisturizing properties; stable in formulations |

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropyl group may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal vs. Methyl 3-Cyclopropyl-3-oxopropanoate (CAS 32249-35-7)

- Structural Differences: The target compound contains an aldehyde group (-CHO), whereas Methyl 3-cyclopropyl-3-oxopropanoate is an ester (-COOCH₃).

- Reactivity : Aldehydes are more reactive toward nucleophiles (e.g., in Schiff base formation) compared to esters, which are stabilized by resonance .

- Molecular Weight : The ester derivative (C₇H₁₀O₃) has a molecular weight of ~142.15 g/mol, slightly higher than the aldehyde (140.18 g/mol) due to the additional oxygen atom .

This compound vs. Methyl 2-Methyl-3-oxopropanoate (CAS 257-343-6)

- Cyclopropane Presence: The target compound includes a 2-methylcyclopropyl group, absent in Methyl 2-methyl-3-oxopropanoate.

Ethyl 3-Cyclopropyl-2-(2-methylbenzyl)-3-oxopropanoate (CAS Not Provided)

- Structural Modifications : This compound features a benzyl substituent and an ethyl ester group. The aromatic ring enhances lipophilicity, which could improve membrane permeability in pharmacological applications .

- Synthesis: Synthesized via alkylation of ethyl 3-cyclopropyl-3-oxopropanoate with 2-methylbenzyl chloride, highlighting the versatility of cyclopropane-containing intermediates in drug discovery .

Methyl 4-Methyl-3-oxopentanoate (CAS 24922-02-9)

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₈H₁₂O₂ | 140.18 | Aldehyde | 2-Methylcyclopropyl ring |

| Methyl 3-Cyclopropyl-3-oxopropanoate | C₇H₁₀O₃ | ~142.15 | Ester | Cyclopropyl ring |

| Methyl 2-Methyl-3-oxopropanoate | C₅H₈O₃ | 116.12 | Ester | Linear methyl substitution |

| Ethyl 3-Cyclopropyl-2-(2-methylbenzyl)-3-oxopropanoate | C₁₆H₂₀O₃ | ~260.33 | Ester + Benzyl | Aromatic and cyclopropane groups |

Biological Activity

2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal is an organic compound with notable biological activity potential due to its unique structural features. This compound possesses a ketone functional group and a cyclopropyl ring, which contribute to its reactivity and interactions in biological systems. The molecular formula is with a molecular weight of approximately 140.18 g/mol. This article explores the biological activity, synthesis, mechanisms of action, and potential applications of this compound.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Aldol Condensation : Utilizing aldehydes and ketones under basic conditions.

- Cyclopropanation Reactions : Involving the addition of cyclopropyl groups to carbonyl compounds.

- Oxidative Reactions : Transforming simpler precursors into the desired compound through oxidation.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in pharmacology and medicinal chemistry. Its hydrophobic properties allow for significant interactions with biological macromolecules, such as proteins and nucleic acids.

The compound's mechanisms of action involve:

- Enzyme Inhibition : It may inhibit specific enzymes that play critical roles in metabolic pathways.

- Receptor Modulation : Interaction with cellular receptors could influence signaling pathways, potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Antimicrobial Activity : Research demonstrated that the compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.

- Anticancer Potential : In vitro studies indicated that it might inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and survival.

- Neuroprotective Effects : Preliminary findings suggest that it could protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases like Parkinson's disease.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| This compound | C8H14O2 | 140.18 g/mol | Contains a ketone and cyclopropyl group |

| 3-Cyclopropyl-2-methyl-3-oxopropanal | C7H10O2 | 126.15 g/mol | Lacks additional methyl group |

| Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate | C8H12N4O2 | 196.21 g/mol | Exhibits significant biological activity potential |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal, and how do reaction conditions influence yield and purity?

- Methodological Answer : A plausible route involves alkylation of a β-ketoester precursor (e.g., methyl 3-cyclopropyl-3-oxopropanoate) with a methylcyclopropyl halide, followed by oxidation of the ester to the aldehyde. Reaction conditions such as solvent polarity (e.g., THF for improved solubility of intermediates), temperature (0–25°C to minimize side reactions), and base selection (e.g., DIPEA for deprotonation) critically impact yield. Catalytic LiCl may enhance reactivity by stabilizing intermediates through coordination .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, particularly the cyclopropyl and aldehyde functionalities?

- Methodological Answer :

- ¹H NMR : Cyclopropyl protons appear as distinct multiplet signals (δ 0.5–1.5 ppm) due to ring strain and diastereotopicity. The aldehyde proton resonates as a singlet near δ 9.5–10.5 ppm.

- IR Spectroscopy : Strong carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ (ketone) and ~2800 cm⁻¹ (aldehyde C-H stretch).

- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopropyl ring and confirms spatial arrangement of substituents .

Q. What are the documented challenges in purifying this compound, and what chromatographic methods are recommended?

- Methodological Answer : The aldehyde group’s susceptibility to oxidation necessitates inert atmospheres during purification. Silica gel chromatography with a hexane/ethyl acetate gradient (7:3 to 1:1) effectively separates polar byproducts. For thermally stable batches, recrystallization in chilled diethyl ether/pentane mixtures improves purity .

Advanced Research Questions

Q. How does the steric environment of the 2-methylcyclopropyl group influence the reactivity of the 3-oxopropanal moiety in nucleophilic addition reactions?

- Methodological Answer : The cyclopropyl ring’s rigidity creates a steric shield around the ketone, directing nucleophiles (e.g., Grignard reagents) to attack the less hindered aldehyde. Computational modeling (DFT) can predict regioselectivity by analyzing LUMO distribution. Experimental validation via kinetic studies under varying steric bulk (e.g., substituting methylcyclopropyl with larger groups) quantifies this effect .

Q. What strategies resolve contradictions in computational vs. experimental data regarding the stability of the cyclopropyl ring under varying pH conditions?

- Methodological Answer :

- Controlled Hydrolysis Studies : Expose the compound to buffered solutions (pH 1–14) and monitor ring-opening via ¹³C NMR.

- Computational Adjustments : Refine solvation models (e.g., COSMO-RS) to account for hydrogen bonding in acidic/basic media. Discrepancies often arise from neglecting solvent dielectric effects in simulations .

Q. In cross-coupling reactions, how does the 3-oxopropanal group affect catalytic systems, and what modifications prevent aldehyde oxidation?

- Methodological Answer : Aldehydes can poison Pd catalysts via coordination. Strategies include:

- Protecting Groups : Temporarily convert the aldehyde to an acetal using ethylene glycol.

- Ligand Optimization : Bulky phosphine ligands (e.g., SPhos) shield the catalyst from aldehyde interference. Post-reaction deprotection (e.g., acidic hydrolysis) regenerates the aldehyde .

Q. How can kinetic studies differentiate between concerted and stepwise mechanisms in [3+2] cycloaddition reactions involving the cyclopropyl and carbonyl groups?

- Methodological Answer :

- Isotope Effects : Compare for deuterated vs. non-deuterated substrates. A stepwise mechanism (via diradical intermediate) shows significant isotope effects, while a concerted pathway does not.

- Solvent Polarity Tests : Polar solvents stabilize ionic intermediates in stepwise pathways, accelerating reaction rates. Non-polar solvents favor concerted mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.